molecular formula C7H10ClNO B8118407 (5-Methylpyridin-3-yl)methanol hydrochloride

(5-Methylpyridin-3-yl)methanol hydrochloride

Cat. No.: B8118407
M. Wt: 159.61 g/mol
InChI Key: XWQABLZMWOFNIY-UHFFFAOYSA-N
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Description

(5-Methylpyridin-3-yl)methanol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridin-3-yl)methanol hydrochloride typically involves the reaction of 5-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-Methylpyridine

    Reagents: Formaldehyde, Hydrogen Chloride

    Conditions: The reaction is typically conducted in an inert atmosphere at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpyridine-3-carboxylic acid, while reduction may produce 5-methylpyridin-3-ylmethanol.

Scientific Research Applications

(5-Methylpyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridine: A precursor in the synthesis of (5-Methylpyridin-3-yl)methanol hydrochloride.

    3-Pyridinemethanol: A similar compound with a hydroxymethyl group at the 3-position of the pyridine ring.

    5-Methyl-3-pyridinecarboxylic acid: An oxidation product of (5-Methylpyridin-3-yl)methanol.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5-methylpyridin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-6-2-7(5-9)4-8-3-6;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQABLZMWOFNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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